3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate
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Description
3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate is a useful research compound. Its molecular formula is C25H18O8 and its molecular weight is 446.411. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antioxidant Properties
The synthesis of compounds related to 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate has been explored with a focus on their antioxidant properties. For instance, new (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles have been synthesized and evaluated for their antioxidant activities. These compounds were developed through preparative methods involving acid hydrolysis to produce carboxylic acids, and their antioxidant activities were assessed in vitro, demonstrating the potential for therapeutic applications (Dovbnya, V., Kaplaushenko, A., Frolova, Y. S., & Pruglo, E. S., 2022).
Catalysis and Eco-Friendly Synthesis
A catalyst-free, one-pot synthesis method has been developed to create a diverse series of compounds with potential pharmaceutical relevance. This synthesis involves a three-component reaction and emphasizes eco-friendliness and high atom economy, providing an efficient pathway to produce functionalized derivatives under mild conditions without the need for column chromatographic purification (Brahmachari, G., & Nayek, N., 2017).
Anticancer Applications
Research on analogs of the core structure has shown promise in overcoming drug resistance in cancer treatments. Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its derivatives have been investigated for their efficacy against leukemia cells, showing the ability to mitigate drug resistance and enhance the effectiveness of cancer therapies. Structure-activity relationship studies have led to the development of compounds with significant cytotoxicity against a range of cancer cell types, suggesting the potential for these derivatives in treating cancers with multiple drug resistance (Das, S., Doshi, J. M., Tian, D., Addo, S. N., Srinivasan, B., Hermanson, D., & Xing, C., 2009).
Molecular Mechanisms and Structure Analysis
The study of molecular structures, such as 5,3'-dihydroxy-3,6,7,4',5'-pentamethoxyflavone, which shares similarities with the compound , has contributed to understanding hydrogen bonding and molecular interactions. Structural analysis of such compounds, isolated from natural sources, provides insights into their potential biological activities and applications in medicinal chemistry (Swamy, G., Ravikumar, K., Sridhar, B., Mahender, I., & Srinivas, K., 2006).
Advanced Synthesis Techniques
Innovative synthesis techniques, such as microwave-assisted cyclization, have been applied to create 6H-benzo[c]chromen-6-ones and their analogs efficiently. This method leverages the benefits of microwave irradiation, such as reduced reaction times and enhanced yields, showcasing the advancements in synthetic methodologies that can be applied to compounds like this compound (Dao, P., Ho, S., Lim, H.-J., & Cho, C., 2018).
Properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O8/c1-28-19-7-3-14(9-22(19)29-2)18-12-30-21-11-16(5-6-17(21)24(18)26)33-25(27)15-4-8-20-23(10-15)32-13-31-20/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGILJBWCNFRNGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC5=C(C=C4)OCO5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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